m-PEG37-Hydrazide
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Overview
Description
m-PEG37-Hydrazide: is a polyethylene glycol (PEG)-based compound with a hydrazide functional group at one end. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The hydrophilic nature of the PEG chain enhances the water solubility of the compound, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG37-Hydrazide typically involves the reaction of a PEG chain with a hydrazide group. The process begins with the activation of the PEG chain, which is then reacted with hydrazine to form the hydrazide end group. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batch reactors, and the final product is purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-PEG37-Hydrazide undergoes several types of chemical reactions, including:
Condensation Reactions: The hydrazide group reacts with aldehydes or ketones to form hydrazone bonds.
Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Aldehydes and Ketones: These are commonly used to form hydrazone bonds with the hydrazide group.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products:
Scientific Research Applications
m-PEG37-Hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to degrade specific proteins within cells.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of various PEGylated compounds used in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of m-PEG37-Hydrazide involves its ability to form stable hydrazone bonds with aldehydes and ketones. This property makes it an ideal linker for PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The PEG chain enhances the solubility and stability of the compound, facilitating its use in various biological applications .
Comparison with Similar Compounds
m-PEG-Hydrazide, MW 20,000: Another PEG-based compound with a hydrazide end group, used for labeling glycoproteins and carbohydrate-containing compounds.
m-PEG-Hydrazide, MW 5,000: Similar to m-PEG37-Hydrazide but with a shorter PEG chain, affecting its solubility and stability properties.
Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring high water solubility .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H154N2O38/c1-80-4-5-82-8-9-84-12-13-86-16-17-88-20-21-90-24-25-92-28-29-94-32-33-96-36-37-98-40-41-100-44-45-102-48-49-104-52-53-106-56-57-108-60-61-110-64-65-112-68-69-114-72-73-116-75-74-115-71-70-113-67-66-111-63-62-109-59-58-107-55-54-105-51-50-103-47-46-101-43-42-99-39-38-97-35-34-95-31-30-93-27-26-91-23-22-89-19-18-87-15-14-85-11-10-83-7-6-81-3-2-76(79)78-77/h2-75,77H2,1H3,(H,78,79) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLOMCMAEPUQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H154N2O38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1704.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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